

Comparative Guide: Forced Degradation & Profiling of Lesinurad Impurity C[1]

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Compound of Interest

Compound Name: Lesinurad Impurity C

CAS No.: 1038366-57-2

Cat. No.: B601860

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Executive Summary & Technical Context

Lesinurad (RDEA594) is a URAT1 inhibitor containing a 1,2,4-triazole core substituted with a bromine atom.[1][2] The stability of this bromine substituent is critical; its displacement leads to the formation of Impurity C (CAS 1384208-36-9).[1]

Impurity C Identity:

- Chemical Name: 2-[[4-(4-cyclopropyl-naphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid.[1]
- Mechanism of Formation: Nucleophilic aromatic substitution (S_NAr) of the bromine atom by a hydroxyl group, followed by tautomerization to the thermodynamically stable keto-form.[1]
- Molecular Formula: C₁₇H₁₅N₃O₃S (MW: 341.39 g/mol).[1]
- Key Characteristic: Loss of the isotopic bromine pattern in Mass Spectrometry and a mass shift of -63 Da (relative to Lesinurad).[1]

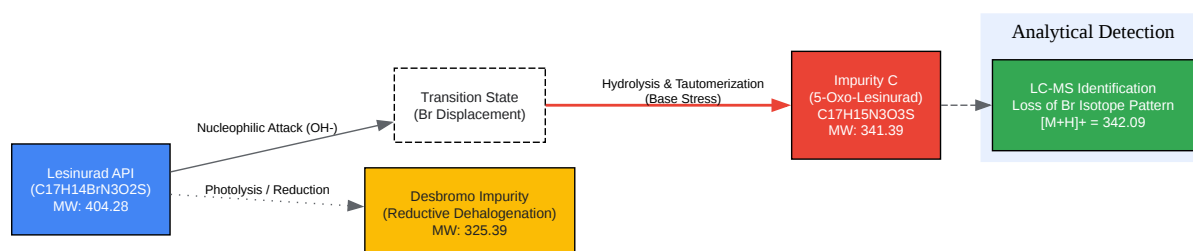
This guide compares stress conditions (Acid vs. Base vs. Oxidation) to determine the optimal workflow for generating Impurity C for reference standard qualification.

Mechanistic Degradation Pathway

Understanding the chemical causality is essential for controlling impurity formation.[1] The formation of Impurity C is driven by the susceptibility of the C-Br bond on the triazole ring to nucleophilic attack.[1]

Pathway Visualization

The following diagram illustrates the degradation mechanism and the analytical decision tree for identifying Impurity C.



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Caption: Mechanistic pathway showing the conversion of Lesinurad to Impurity C via base-catalyzed hydrolysis (S_NAr), distinct from reductive debromination.

Comparative Analysis: Stress Conditions

To generate Impurity C for method validation or standard isolation, the choice of stress condition is paramount.[1] The table below compares the efficacy of standard ICH Q1B stress conditions.

Table 1: Stress Condition Efficacy for Impurity C Generation[1]

Stress Condition	Reagent / Setup	Primary Degradation Mechanism	Impurity C Yield	Specificity	Recommendation
Acidic Hydrolysis	0.1N - 1N HCl, Reflux (60°C)	Acid-catalyzed hydrolysis; Decarboxylation	Low (<5%)	Moderate	Not recommended for Impurity C isolation; leads to other degradants. [1]
Basic Hydrolysis	0.1N - 1N NaOH, Ambient - 60°C	Nucleophilic Aromatic Substitution (SNAr)	High (>20%)	High	Primary Method. The OH ⁻ ion acts as a strong nucleophile displacing Br. [1]
Oxidation	3-10% H ₂ O ₂	S-oxidation (Sulfoxide/Sulfone formation)	Negligible	Low	Produces Impurity D (Sulfoxide) and others; minimal Impurity C.
Photolysis	UV Light (254 nm)	Homolytic bond cleavage (Radical)	Low	Low	Favors Desbromo Lesinurad (Radical H-abstraction), not Impurity C.

Expert Insight: While Lesinurad is labile to both acid and base, Basic Hydrolysis is the specific "switch" for Impurity C. Acidic conditions often lead to complex mixtures including ester hydrolysis (if esters are present) or decarboxylation, whereas the electron-deficient triazole ring specifically invites nucleophilic attack by hydroxide ions (OH^-) at the C-Br position.[1]

Experimental Protocols (Self-Validating)

Protocol A: Targeted Generation of Impurity C (Basic Hydrolysis)

This protocol is designed to maximize the yield of Impurity C for relative retention time (RRT) determination or isolation.[1]

Materials:

- Lesinurad API (>99% purity).[1]
- 0.1 N Sodium Hydroxide (NaOH).[1]
- 0.1 N Hydrochloric Acid (HCl) (for neutralization).[1]
- HPLC Mobile Phase (Acetonitrile/Water).[1]

Workflow:

- Preparation: Dissolve 50 mg of Lesinurad API in 5 mL of Acetonitrile (ACN) to ensure complete solubility.
- Stress Induction: Add 5 mL of 0.1 N NaOH. The final concentration is approx. 5 mg/mL.[1]
- Incubation:
 - Initial Screen: Stir at room temperature (25°C) for 4 hours.
 - Intensified: If yield is <5% by HPLC, heat to 60°C for 1-2 hours.[1]
- Quenching: Neutralize the solution with exactly 5 mL of 0.1 N HCl. Crucial Step: Failure to neutralize will damage silica-based HPLC columns and distort peak shapes.[1]

- Dilution: Dilute to target analytical concentration (e.g., 0.5 mg/mL) with Mobile Phase.
- Filtration: Filter through a 0.22 µm PTFE filter before injection.

Protocol B: Analytical Quantification (HPLC-UV)

A stability-indicating method capable of resolving the Br-containing API from the Des-bromo/Hydroxy impurities.[1]

- Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient:
 - 0 min: 90% A / 10% B[1]
 - 20 min: 10% A / 90% B (Linear ramp to elute hydrophobic impurities)
- Flow Rate: 1.0 mL/min.[1][3]
- Detection: UV at 290 nm (optimal for the triazole-naphthalene chromophore).[1]
- Expected Results:
 - Lesinurad: ~12-14 min.
 - Impurity C: Elutes earlier than Lesinurad (RRT ~0.8 - 0.[1]9) due to the increased polarity of the hydroxyl/keto group compared to the bromine.[1]

Comparative Analysis: Analytical Techniques

When characterizing Impurity C, the choice of detector is critical for proving identity.[1]

Table 2: HPLC-UV vs. UPLC-MS Performance[1]

Feature	HPLC-UV (Standard)	UPLC-MS (High Res)	Verdict
Detection Principle	Chromophore absorption (290 nm)	Mass-to-Charge Ratio (m/z)	MS is required for ID.
Impurity C ID	Based on RRT only. Risk of co-elution with Desbromo impurity.[1]	Definitive. Identifies mass shift (404 -> 342) and loss of Br isotope pattern (1:1 ratio of M/M+2 disappears).[1]	
Sensitivity (LOQ)	~0.05% (0.5 µg/mL)	<0.01% (Trace analysis)	UV is sufficient for routine QC; MS for development.[1]
Throughput	20-30 min run time	5-10 min run time	UPLC preferred for large stability studies. [1]

Critical Quality Attribute (CQA) Check: In UV analysis, Impurity C and the Desbromo impurity (Impurity A) have similar polarities and can co-elute.[1] MS detection distinguishes them easily:

- Impurity C: m/z ~342 (Hydroxyl/Keto).[1]
- Desbromo (Impurity A): m/z ~326 (Hydrogen).[1]

References

- Validation of Stability Indicating HPLC Method for Lesinurad Source: National Institutes of Health (NIH) / PubMed Context:[1] Describes the lability of Lesinurad to acidic and basic hydrolysis and oxidation.[1] URL:[[Link](#)]
- Forced Degradation Studies: Regulatory & Technical Overview Source: BioMed Research International Context:[1] General methodologies for stress testing APIs to generate hydrolysis degradants.[1] URL:[[Link](#)]

- Lesinurad: Mechanism of Action and Chemistry Source: Wikipedia / DrugBank Context: Chemical structure data (Br-triazole core) confirming the susceptibility to nucleophilic attack. [1] URL:[[Link](#)]

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